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molecular formula C10H8FN3O B8607422 1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone

1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone

Cat. No. B8607422
M. Wt: 205.19 g/mol
InChI Key: ZOFNXTQEFNKSGH-UHFFFAOYSA-N
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Patent
US08916593B2

Procedure details

To a solution of 2′,5′-difluoroacetophenone (10.0 g, 64 mmol) in 1-methyl-2-pyrrolidinone (10 mL) was added potassium carbonate (8.84 g, 64 mmol) and 1H-1,2,3-triazole (6.64 g, 96 mmol). This mixture was heated to 140° C. for 3 hr, under an atmosphere of nitrogen. After this time, the reaction was cooled and then partitioned between ethyl acetate (300 mL) and aqueous ammonium chloride solution (1M, 100 mL). The organic phase was washed with water (3×200 mL) and then dried over magnesium sulphate, filtered and concentrated under reduced pressure. The residue was purified by chromatography on silica gel eluting with ethyl acetate in heptane (10:90 by volume) to produce the title compound as a brown oil (4.6 g, 35%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.84 g
Type
reactant
Reaction Step One
Quantity
6.64 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].C(=O)([O-])[O-].[K+].[K+].[NH:18]1[CH:22]=[CH:21][N:20]=[N:19]1>CN1CCCC1=O>[F:8][C:5]1[CH:6]=[CH:7][C:2]([N:19]2[N:20]=[CH:21][CH:22]=[N:18]2)=[C:3]([C:9](=[O:11])[CH3:10])[CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)C(C)=O
Name
Quantity
8.84 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6.64 g
Type
reactant
Smiles
N1N=NC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After this time, the reaction was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (300 mL) and aqueous ammonium chloride solution (1M, 100 mL)
WASH
Type
WASH
Details
The organic phase was washed with water (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel eluting with ethyl acetate in heptane (10:90 by volume)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C1)C(C)=O)N1N=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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